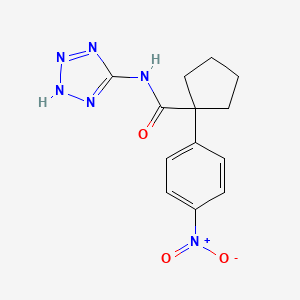METHANONE](/img/structure/B4639825.png)
[4-(2,6-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Descripción general
Descripción
4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that features a combination of piperazine, triazolo, and pyrimidine moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves the condensation of 2,6-dichlorobenzyl chloride with piperazine, followed by the cyclization with a triazolo-pyrimidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction pathways with optimization for yield and purity, possibly incorporating continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and triazolo-pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE involves the inhibition of CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar mechanism of action.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and also targets CDK2.
Uniqueness
4-(2,6-DICHLOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific combination of piperazine, triazolo, and pyrimidine moieties, which confer distinct chemical properties and biological activities. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development in cancer therapy .
Propiedades
IUPAC Name |
[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-13-3-1-4-14(19)12(13)11-23-7-9-24(10-8-23)16(26)15-21-17-20-5-2-6-25(17)22-15/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJINVQIYEURERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=NN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B4639747.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B4639750.png)
![1,5-Dimethyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B4639758.png)
![[2-ethoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B4639759.png)
![1-[4-bromo-3-(1-pyrrolidinylsulfonyl)benzoyl]indoline](/img/structure/B4639769.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4639776.png)
![(5E)-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4639782.png)
![(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4639794.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4639799.png)

![N-(3-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4639808.png)

![N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]acetamide](/img/structure/B4639813.png)
![methyl 5-methyl-4-phenyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4639819.png)
